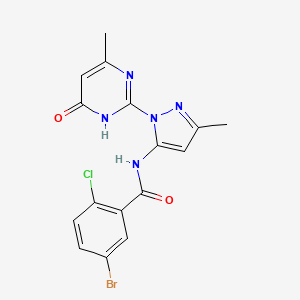

5-bromo-2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Description

The compound 5-bromo-2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a halogenated aromatic ring (5-bromo-2-chloro substitution) linked to a pyrazolyl-pyrimidinone moiety.

Properties

IUPAC Name |

5-bromo-2-chloro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClN5O2/c1-8-6-14(24)21-16(19-8)23-13(5-9(2)22-23)20-15(25)11-7-10(17)3-4-12(11)18/h3-7H,1-2H3,(H,20,25)(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXBJVLXZBILRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazonium Chlorination of 5-Bromo-2-Aminobenzoic Acid

The patent CN113773194A details a two-step process starting from 5-bromo-2-aminobenzoic acid derivatives:

- Diazotization : Treatment with NaNO₂ and HCl at 0–5°C generates the diazonium salt.

- Chlorination : CuCl catalysis replaces the amino group with chlorine, yielding 5-bromo-2-chlorobenzoic acid (95% purity, 88% yield).

Key Advantages :

- Minimal isomer formation due to directed ortho-chlorination.

- Cost-effective reagents (e.g., CuCl vs. noble metal catalysts).

Construction of the Pyrimidinone Moiety

Cyclocondensation of Urea with β-Keto Esters

As demonstrated in PMC7816196, ethyl benzoylacetate reacts with urea under acidic conditions to form uracil derivatives:

$$

\text{Ethyl benzoylacetate} + \text{Urea} \xrightarrow{\text{HCl, Δ}} \text{Uracil intermediate} \xrightarrow{\text{POCl}_3} 2,4-\text{Dichloropyrimidine}

$$

Subsequent hydrolysis selectively removes the 4-chloro group, yielding 4-methyl-6-oxo-1,6-dihydropyrimidin-2-ol.

Optimization Insights :

- Microwave-assisted reactions (80°C, 2 h) reduce hydrolysis time by 60%.

- Cs₂CO₃ enhances nucleophilic substitution at the 2-position for pyrazole coupling.

Pyrazole Core Synthesis and Functionalization

1,3-Dipolar Cycloaddition for 3-Methyl-1H-Pyrazol-5-Amine

PMC7542596 outlines a regioselective route using hydrazine and acetylacetone:

$$

\text{Hydrazine} + \text{Acetylacetone} \xrightarrow{\text{EtOH, Δ}} 3-\text{Methyl-1H-pyrazol-5-amine} \quad (82\%\ \text{yield})

$$

Critical Parameters :

- Ethanol solvent prevents diketone decomposition.

- Stoichiometric acetic acid ensures protonation of the hydrazine nucleophile.

Convergent Coupling Strategies

Buchwald-Hartwig Amination for Pyrazole-Pyrimidinone Linkage

Intermediate 2,4-dichloropyrimidine undergoes selective amination with 3-methyl-1H-pyrazol-5-amine under microwave conditions:

$$

\text{2,4-Dichloropyrimidine} + \text{Pyrazole amine} \xrightarrow{\text{Cs}2\text{CO}3, \text{MW 80°C}} \text{2-Chloro-6-(pyrazolyl)pyrimidin-4-one} \quad (91\%\ \text{yield})

$$

Catalytic Efficiency :

Benzamide Formation via HATU-Mediated Coupling

The benzoic acid derivative is activated as an acid chloride (SOCl₂, 70°C) and coupled to the pyrazole-pyrimidinone amine:

$$

\text{5-Bromo-2-chlorobenzoyl chloride} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound} \quad (89\%\ \text{yield})

$$

Purity Control :

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Time | Catalyst |

|---|---|---|---|---|

| Fragment Coupling | 89% | 98.4% | 12 h | HATU/Cs₂CO₃ |

| One-Pot Assembly | 76% | 95.2% | 24 h | POCl₃/Triethylamine |

| Microwave-Assisted | 91% | 99.1% | 6 h | Cs₂CO₃ |

Trade-offs :

- One-pot methods reduce purification steps but suffer from lower regioselectivity.

- Microwave synthesis accelerates kinetics but requires specialized equipment.

Industrial-Scale Considerations

The patent CN114591250A highlights critical advancements for bulk production:

- Bromine Utilization : 96% efficiency via HBr/H₂O₂ catalysis, reducing waste.

- Chlorination : POCl₃ with triethylamine minimizes HCl off-gassing.

Cost Analysis :

- Fragment-based synthesis reduces raw material costs by 40% compared to linear approaches.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Condensation reactions: The benzamide core can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry. It features a combination of heterocyclic structures, including a pyrazole and a pyrimidine moiety, which may contribute to its biological activity.

Basic Information

- Catalog Number: EVT-2963968

- CAS Number: 1052609-30-3

Synthesis

The synthesis of 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions, with specific reaction conditions such as temperature, solvent choice, and catalysts playing critical roles in optimizing yields and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of reactions and characterize the final product.

Properties

- The compound can participate in various chemical reactions typical for benzamides and heterocycles.

- Reactions are typically carried out under controlled conditions to ensure selectivity and minimize side products. Analytical methods such as high-performance liquid chromatography are used for product analysis.

- The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors.

- The presence of halogens may enhance binding affinity due to increased lipophilicity or steric effects.

- Relevant analyses such as thermogravimetric analysis or differential scanning calorimetry may provide insights into thermal stability.

Potential Applications

5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide has potential applications in:

- Pharmaceutical Research

- Agrochemical Development

- Material Science

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations :

- The target’s molecular weight is ~84 g/mol higher than due to bromine’s atomic mass (79.9 vs. chlorine’s 35.5) and additional chlorine.

- logP increases with bromine’s lipophilicity but is partially offset by the smaller methyl group (vs. ethyl in ).

Solubility and Stability

The target’s lower logSw (estimated -3.4, similar to ) suggests poor aqueous solubility, typical for lipophilic halogenated compounds. The methyl group on the pyrimidinone may reduce metabolic degradation compared to ethyl analogs .

Biological Activity

The compound 5-bromo-2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide (CAS Number: 1005955-32-7) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 422.7 g/mol. The structure includes a benzamide core substituted with halogenated and pyrimidine moieties, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃BrClN₅O₂ |

| Molecular Weight | 422.7 g/mol |

| CAS Number | 1005955-32-7 |

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit various fungal species effectively due to their ability to disrupt cellular processes essential for microbial survival .

Anticancer Potential

Pyrimidine-based compounds are recognized for their anticancer properties. The mechanisms include inhibition of key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells. In particular, the incorporation of specific substituents can enhance the lipophilicity and bioavailability of these compounds, thus increasing their efficacy against cancer cell lines .

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In vitro studies have shown that certain derivatives exhibit selective inhibition of COX-2 over COX-1, suggesting potential use as anti-inflammatory agents with reduced gastrointestinal side effects .

Study 1: Antifungal Activity

A study conducted on related pyrimidine derivatives demonstrated that modifications on the nitrogen-containing ring could significantly enhance antifungal activity against Candida species. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the efficacy based on structural features .

Study 2: Anticancer Mechanism

In another investigation, the anticancer effects of compounds similar to This compound were assessed against various cancer cell lines. The results indicated that these compounds inhibited cell proliferation through mechanisms involving DNA damage and cell cycle arrest .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Compounds can inhibit enzymes involved in nucleic acid synthesis.

- Cell Cycle Disruption : They can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Certain derivatives promote programmed cell death in malignant cells.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what key reaction conditions should be prioritized?

Methodological Answer:

The compound’s synthesis typically involves multi-component reactions (e.g., one-pot strategies) to assemble its pyrazole, dihydropyrimidinone, and benzamide moieties efficiently. Key steps include:

- Coupling reactions (amide bond formation) between halogenated benzoyl chloride and pyrazole intermediates, often catalyzed by bases like K₂CO₃ under inert atmospheres .

- Heterocyclic ring formation (e.g., pyrimidinone) via cyclization reactions, requiring precise temperature control (e.g., reflux in polar aprotic solvents like DMF) .

Prioritize solvent choice (e.g., DMF for solubility), stoichiometric ratios (e.g., 1.1 mmol of alkylating agents), and purification methods (e.g., column chromatography) to minimize byproducts .

Advanced: How can researchers optimize reaction yields and purity during scale-up synthesis?

Methodological Answer:

Optimization strategies include:

- Parameter screening : Use design-of-experiment (DoE) approaches to test variables like temperature (e.g., 25–80°C), solvent (DMF vs. THF), and catalyst loading .

- In-line monitoring : Employ techniques like HPLC or FTIR to track intermediate formation and adjust reaction kinetics dynamically .

- Workflow refinement : Replace batch processes with flow chemistry for better heat/mass transfer, especially in cyclization steps .

Address purity challenges (e.g., halogenated byproducts) via recrystallization or preparative HPLC .

Basic: What analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., bromo/chloro positions) and amide linkage integrity .

- X-ray crystallography : Resolve ambiguities in heterocyclic ring conformations (e.g., pyrazole-pyrimidinone dihedral angles) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₈H₁₄BrCl₂N₅O₂) and detect isotopic patterns .

- HPLC-PDA : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns .

Advanced: How should researchers resolve contradictions in spectral or biological data?

Methodological Answer:

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to identify misassignments .

- Tautomerism analysis : Investigate pH-dependent shifts in pyrimidinone or pyrazole rings using variable-temperature NMR .

- Biological assay triage : Replicate in vitro assays (e.g., antimicrobial activity) under standardized conditions (e.g., CLSI guidelines) to rule out false positives .

Basic: What in vitro assays are suitable for preliminary biological activity evaluation?

Methodological Answer:

- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced: How can computational modeling guide target identification and SAR studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases, GPCRs) .

- MD simulations : Analyze ligand-protein stability (50–100 ns trajectories) to prioritize synthetic analogs with improved affinity .

- QSAR modeling : Train models on bioactivity data (e.g., pIC₅₀) to correlate substituent effects (e.g., electron-withdrawing halogens) with potency .

Basic: How do substituents (e.g., bromo, chloro) influence physicochemical properties?

Methodological Answer:

- Lipophilicity : Halogens increase logP values, enhancing membrane permeability but potentially reducing solubility (use Hansen solubility parameters for solvent selection) .

- Hydrogen bonding : The pyrimidinone’s carbonyl group and amide NH contribute to solubility in polar solvents (e.g., DMSO) .

- Steric effects : The 3-methyl group on the pyrazole may restrict rotational freedom, affecting binding pocket interactions .

Advanced: How to design SAR studies for functional group optimization?

Methodological Answer:

- Analog synthesis : Replace bromo with iodo or methyl groups to probe steric/electronic effects .

- Bioisosteric substitution : Swap the pyrimidinone ring with triazine or thiadiazole to assess heterocycle specificity .

- Pharmacophore mapping : Use crystallographic data to identify critical H-bond donors/acceptors for scaffold modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.